molecular formula C22H22ClFN4O3 B2948481 N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251556-91-8

N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2948481
CAS No.: 1251556-91-8
M. Wt: 444.89
InChI Key: YWZAJJMXAXDSGU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its versatile pharmacological properties and its ability to confer favorable drug-like characteristics . The 1,2,4-oxadiazole moiety is extensively investigated for its potential in anticancer agent development, as this core structure is frequently employed in the design of molecules that target key enzymes and pathways involved in cancer cell proliferation . Specifically, 1,2,4-oxadiazole-containing compounds have demonstrated mechanisms of action that include the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical targets in oncology research . The structure of this particular compound incorporates a piperidine ring linked to the oxadiazole unit, a feature common in modulators of chemokine receptor activity, suggesting potential applications in immunology and inflammation research . The presence of both 4-fluorophenyl and 3-chloro-4-methoxyphenyl substituents further enhances its potential for structure-activity relationship (SAR) studies, allowing researchers to explore interactions with various biological targets. This compound is provided as a high-purity material to support ongoing investigative studies in hit-to-lead optimization and mechanistic bioassays. It is intended for use by qualified research professionals in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-30-19-7-6-17(12-18(19)23)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-31-22)14-2-4-16(24)5-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZAJJMXAXDSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C23H24ClFN3O
  • Molecular Weight: 419.91 g/mol
  • CAS Number: 179552-75-1

This compound features a piperidine ring, a chloro-substituted aromatic ring, and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The presence of the oxadiazole ring in this compound suggests a mechanism that may involve the inhibition of key enzymes related to cancer cell proliferation.

Research indicates that oxadiazole derivatives can target various biological pathways:

  • Enzyme Inhibition : Compounds like this one may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell survival .
  • Apoptosis Induction : The compound has shown potential in triggering apoptosis in cancer cells by increasing caspase activity .
  • Cell Cycle Arrest : Studies suggest that such compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Chloro Group Enhances lipophilicity and bioavailability
Methoxy Group Potentially increases electron density on the aromatic ring
Oxadiazole Moiety Contributes to anticancer activity through enzyme inhibition

Case Studies and Experimental Findings

Several studies have evaluated the efficacy of similar oxadiazole derivatives:

  • In vitro Studies : A study reported IC50 values for related compounds against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines ranging from 0.12 to 2.78 µM . These findings suggest that modifications in the structure significantly affect potency.
  • Molecular Docking Studies : Docking simulations have indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression . This suggests that further optimization could enhance their therapeutic profiles.
  • Comparative Analysis : Compounds with similar structures have been compared against standard chemotherapeutics like doxorubicin, showing comparable or superior activity in certain cases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs:

Compound Name / Identifier Structural Differences Biological Activity / Relevance Reference
Target Compound 3-chloro-4-methoxyphenyl; 4-fluorophenyl-oxadiazole; piperidine linker Hypothesized antiviral or enzyme inhibitory activity (based on analogs)
2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7) Piperazine instead of piperidine; 4-methylphenyl acetamide Potent anti-HIV-1 activity (IC₅₀ = 2.1 µM)
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) Ureido linker; 4-methylphenyl group High binding energy (-9.2 kcal/mol) in SARS-CoV-2 Mpro inhibition simulations
2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide 3-fluorophenyl vs. 4-fluorophenyl; 3-methoxyphenyl vs. 3-chloro-4-methoxyphenyl Undisclosed activity; positional isomerism may alter target selectivity
N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Pyrrole ring replaces piperidine Structural simplification; potential impact on pharmacokinetics (e.g., metabolic stability)

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substitution : The 4-fluorophenyl group on the oxadiazole ring (as in the target compound and Compound 7) is critical for interactions with hydrophobic pockets in viral proteases or kinases .
  • Linker Flexibility : Piperidine (target compound) vs. piperazine (Compound 7) affects conformational freedom. Piperazine’s additional nitrogen may enhance solubility but reduce blood-brain barrier penetration .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound 7 Compound 130
Molecular Weight ~497 g/mol (estimated) 454.5 g/mol 426.4 g/mol
LogP (Predicted) ~3.5 (moderately lipophilic) 3.8 3.2
Hydrogen Bond Acceptors 6 7 7

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